molecular formula C20H28O B1200535 Tigestol CAS No. 896-71-9

Tigestol

Cat. No.: B1200535
CAS No.: 896-71-9
M. Wt: 284.4 g/mol
InChI Key: DHOKBGHAEUVRMO-SLHNCBLASA-N
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Description

Tigestol, also known as 17α-ethynylestr-5(10)-en-17β-ol, is a steroidal progestin belonging to the 19-nortestosterone group. It was developed by Organon in the 1960s but was never marketed. This compound is an isomer of the related 19-nortestosterone derivative progestins lynestrenol and cingestol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tigestol involves the ethynylation of estrone derivatives. The process typically includes the following steps:

    Starting Material: Estrone or its derivatives.

    Ethynylation: The introduction of an ethynyl group at the 17α position.

    Reduction: Reduction of the ketone group to a hydroxyl group.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or other oxidized derivatives.

    Reduction: The compound can be reduced to form various hydroxylated products.

    Substitution: Substitution reactions can occur at the ethynyl group or other reactive sites on the steroid backbone.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated steroids, nucleophile-substituted steroids.

Scientific Research Applications

Tigestol has been studied primarily for its potential applications in the field of medicine, particularly as a progestin

    Hormonal Contraception: As a component of contraceptive formulations.

    Hormone Replacement Therapy: For managing symptoms of menopause.

    Cancer Research: Investigating its effects on hormone-sensitive cancers.

Mechanism of Action

Tigestol exerts its effects by binding to progesterone receptors in target tissues. This binding leads to the activation or repression of specific genes involved in the regulation of the menstrual cycle, pregnancy, and other reproductive processes. The molecular pathways involved include the modulation of gene expression and interaction with other steroid hormones .

Comparison with Similar Compounds

    Lynestrenol: Another 19-nortestosterone derivative with similar progestogenic activity.

    Cingestol: An isomer of Tigestol with comparable properties.

Comparison:

    Lynestrenol: Unlike this compound, lynestrenol has been marketed and used in various contraceptive formulations. It has a similar mechanism of action but may differ in its pharmacokinetic properties.

    Cingestol: Shares structural similarities with this compound but may have different binding affinities and metabolic pathways.

This compound’s uniqueness lies in its specific structural configuration, which may offer distinct pharmacological properties compared to its isomers .

Properties

CAS No.

896-71-9

Molecular Formula

C20H28O

Molecular Weight

284.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,16-18,21H,4-13H2,2H3/t16-,17-,18+,19+,20+/m1/s1

InChI Key

DHOKBGHAEUVRMO-SLHNCBLASA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3CCCC4

SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCCC4

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3CCCC4

Origin of Product

United States

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